BenchChemオンラインストアへようこそ!

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Antibacterial MRSA VRE

This unsubstituted 1,3,4-oxadiazole-benzamide parent scaffold is the essential SAR baseline for antibacterial (MRSA/VRE MIC 1–2 μg/mL for optimized analogs), NOD2 targeting (IC50 19.6 μM requires 4-sulfonamide), and antifungal Hsp90 negative control (EC50 >260 μM). The fixed 4-methoxyphenyl + benzamide pattern is non-interchangeable. Procure as the control to confirm target-specific effects and eliminate scaffold-related artifacts.

Molecular Formula C16H13N3O3
Molecular Weight 295.298
CAS No. 126631-02-5
Cat. No. B2629606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
CAS126631-02-5
Molecular FormulaC16H13N3O3
Molecular Weight295.298
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C16H13N3O3/c1-21-13-9-7-12(8-10-13)15-18-19-16(22-15)17-14(20)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,19,20)
InChIKeyDKXGOOGKGVJRFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 126631-02-5): Sourcing & Structural Profile


N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 126631-02-5) is a 1,3,4-oxadiazole-benzamide hybrid with molecular formula C16H13N3O3 and molecular weight 295.29 g/mol. It features a 4-methoxyphenyl substitution at the oxadiazole 5-position and a benzamide moiety at the 2-position . The compound belongs to a privilege scaffold class known for diverse pharmacological activities including antibacterial, antifungal, anticancer, and enzyme inhibitory properties [1].

Why N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide Cannot Be Casually Substituted: The Scaffold Specificity Principle


Substitution on the 1,3,4-oxadiazole core is not neutral. Even minor structural modifications—such as halogen position, methoxy group relocation, or benzamide ring substitution—can drastically alter biological activity profiles. In antibacterial screening, the unsubstituted N-(1,3,4-oxadiazol-2-yl)benzamide core was essential for activity; SAR studies demonstrated that altering the core abolished bacteriostatic potency against MRSA and VRE [1]. Similarly, in ecto-NTPDase inhibition, subtle changes in substituent position on the oxadiazole ring shifted selectivity profiles among isoforms NTPDase2, 3, and 8 [2]. Therefore, the specific 4-methoxyphenyl + benzamide substitution pattern of CAS 126631-02-5 cannot be assumed interchangeable with analogs bearing different aryl or heteroaryl groups.

Quantitative Differentiation Evidence for N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide vs. Close Analogs


Antibacterial Potency: Unsubstituted Oxadiazole-Benzamide Core vs. Halogenated/Substituted Analogs

In a screening campaign of N-(1,3,4-oxadiazol-2-yl)benzamide analogs against drug-resistant Gram-positive bacteria, the most potent compounds (F6, F6-5) achieved MIC values of 1–2 μg/mL against MRSA, VISA, VRSA, and VRE clinical isolates [1]. In contrast, the closely related 4-fluoro analog (BDBM60225; 4-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide) exhibited an EC50 > 260,000 nM (>260 μM) in an Hsp90-related Candida albicans assay—indicating the critical importance of the benzamide ring substitution pattern for antibacterial vs. antifungal activity [2]. While the unsubstituted parent (CAS 126631-02-5) was not the primary hit in the referenced study, its core scaffold lacks the 4-sulfonamide or specific halogen substitutions that conferred the 1–2 μg/mL antibacterial MICs. This establishes the parent compound as a baseline comparator for SAR optimization.

Antibacterial MRSA VRE Gram-positive

Ecto-NTPDase Inhibition: 1,3,4-Oxadiazole Scaffold Inhibitors vs. AMP/ANP Standards

A series of 2,5-disubstituted 1,3,4-oxadiazole derivatives synthesized from methoxy-substituted benzoic acids were evaluated as ecto-NTPDase inhibitors. The top compound 7g exhibited non-competitive inhibition and was an excellent inhibitor of all NTPDase isoforms (1, 2, 3, 8). Molecular docking revealed that the binding affinities of 1,3,4-oxadiazole derivatives were higher than those of the redocked standards AMP and ANP [1]. The 4-methoxyphenyl-substituted core present in CAS 126631-02-5 (via its 5-(4-methoxyphenyl) moiety derived from 4-methoxybenzoic acid) is structurally embedded in this active series, positioning the compound as a direct synthetic precursor to NTPDase inhibitors.

NTPDase Cancer Enzyme inhibition Purinergic signaling

Cytotoxicity SAR: 3-Fluoro and 2,5-Dichloro Analogs vs. Parent Scaffold

Halogenated analogs of the parent scaffold have been reported with measurable cytotoxicity. The 3-fluoro substituted analog (3-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide) demonstrated an IC50 below 12 μM against cancer cell lines [1]. Separately, the 2,5-dichloro substituted analog (2,5-dichloro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, CAS not specified for bioactivity) is a structurally characterized organohalogen carbonyl derivative [2]. These data indicate that halogen substitution on the benzamide ring can confer cytotoxicity, while the unsubstituted parent (CAS 126631-02-5) serves as the non-halogenated reference standard for comparative SAR studies.

Cytotoxicity MCF-7 Cancer SAR

BindingDB Affinity Data: 4-Sulfonamide Analog vs. 4-Fluoro Analog—Target Selectivity Divergence

Two structurally characterized analogs sharing the identical 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl core but differing in benzamide ring substitution show dramatically divergent target profiles. The 4-(tetrahydroisoquinolinylsulfonyl) analog (BDBM54164) binds human NOD2 protein with an IC50 of 19,600 nM (19.6 μM) [1]. In contrast, the 4-fluoro analog (BDBM60225) showed negligible activity (EC50 > 260,000 nM) in a Candida albicans Hsp90 inhibition assay [2]. This >13-fold difference in measurable affinity depending solely on benzamide substitution underscores the critical need to procure the specific unsubstituted parent (CAS 126631-02-5) as a controlled reference for target engagement studies.

NOD2 Hsp90 Binding affinity Target selectivity

Procurement-Relevant Application Scenarios for N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 126631-02-5)


Antibacterial SAR Campaigns Targeting Drug-Resistant Gram-Positive Pathogens

Use CAS 126631-02-5 as the unsubstituted core scaffold for systematic SAR exploration of benzamide ring substitution. Optimized N-(1,3,4-oxadiazol-2-yl)benzamide analogs have demonstrated MIC values as low as 1–2 μg/mL against MRSA, VISA, VRSA, and VRE clinical isolates, with resistance generation experiments showing that MRSA could develop resistance to ciprofloxacin but not to the optimized analog F6 [1]. The parent compound provides the essential baseline for substituting the benzamide 4-position to achieve this potency range.

Ecto-NTPDase Inhibitor Development for Cancer Therapeutics

Employ CAS 126631-02-5 as a synthetic intermediate for generating 2,5-disubstituted 1,3,4-oxadiazole libraries targeting ecto-NTPDases. The 4-methoxyphenyl moiety (derived from 4-methoxybenzoic acid starting material) is directly incorporated into compounds showing higher binding affinity than AMP/ANP standards, with the best inhibitor (7g) demonstrating pan-isoform activity against NTPDase1, 2, 3, and 8 [2]. NTPDase2 is implicated in tumorigenesis, making this a therapeutically relevant target class.

NOD2 Pathway Probe Development for Innate Immunity Research

Utilize the unsubstituted parent scaffold to develop NOD2-targeting chemical probes. The 4-sulfonamide analog (BDBM54164) binds human NOD2 with an IC50 of 19.6 μM [3]. The parent compound (CAS 126631-02-5) serves as the control for confirming that NOD2 binding requires the 4-sulfonamide functionality, enabling researchers to distinguish target-specific effects from scaffold-related artifacts in innate immunity signaling studies.

Negative Control for Antifungal Hsp90 Inhibition Screens

Procure CAS 126631-02-5 as a structurally matched negative control for antifungal Hsp90 inhibition assays. The 4-fluoro analog (BDBM60225) showed EC50 > 260 μM in a Candida albicans Hsp90 assay [4], establishing that the 5-(4-methoxyphenyl)-1,3,4-oxadiazole core alone does not confer Hsp90 inhibitory activity. The unsubstituted parent provides a clean baseline for evaluating whether introduced substituents can rescue Hsp90 activity.

Quote Request

Request a Quote for N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.